ARV-771 - 1949837-12-0

ARV-771

Catalog Number: EVT-260127
CAS Number: 1949837-12-0
Molecular Formula: C50H63N9O7S2
Molecular Weight: 966.23
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

ARV-771 is a heterobifunctional small molecule classified as a proteolysis targeting chimera (PROTAC). [] This classification stems from its mechanism of action, which involves inducing the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system (UPS). [, ] Specifically, ARV-771 targets bromodomain and extra-terminal (BET) proteins, primarily BRD4, for degradation. [, ] This targeted degradation approach holds significant potential in cancer research, particularly in addressing acquired drug resistance often associated with traditional small-molecule inhibitors. []

Molecular Structure Analysis

Although the provided papers do not present a detailed molecular structure for ARV-771, they indicate it is a heterobifunctional molecule comprised of three key components: [, , ]

  • E3 Ligase Ligand: This component recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. [, , ]
  • Linker: This chemical linker connects the E3 ligase ligand to the target protein ligand. [, ]
  • Target Protein Ligand: This component binds to BET proteins, primarily BRD4. [, , ]
Mechanism of Action

ARV-771 operates via a distinct mechanism compared to traditional small-molecule inhibitors. Instead of inhibiting target protein activity, ARV-771 induces the degradation of the target protein. [, ] This is achieved through the following steps: [, , ]

This targeted degradation approach allows ARV-771 to effectively reduce the levels of BET proteins, leading to downstream effects on gene expression and cellular processes. [, ]

Applications
  • Multiple Myeloma: Studies demonstrated potent anti-tumor activity against multiple myeloma cells, including those resistant to traditional BET inhibitors. [, , , , ] This activity is attributed to the degradation of BRD4, leading to decreased c-Myc expression and induction of apoptosis. [, ] Synergistic effects were observed when ARV-771 was combined with other agents, including ibrutinib and venetoclax. [, ]
  • Acute Myeloid Leukemia (AML): ARV-771 demonstrated efficacy against various AML subtypes, including those resistant to BET inhibitors due to increased β-catenin-TCF7L2 activity. [, , , ] Co-treatment with a β-catenin inhibitor showed synergistic effects. [, ]
  • Castration-Resistant Prostate Cancer (CRPC): ARV-771 showed efficacy in preclinical models of CRPC, including those expressing AR splice variants. [] The compound suppressed AR signaling and levels, leading to tumor regression in a mouse xenograft model. []
  • Rhabdomyosarcoma: ARV-771 effectively halted transcription and induced degradation of BRD4 in rhabdomyosarcoma models, leading to tumor growth inhibition. []
  • Mantle Cell Lymphoma: Research showed ARV-771 effectively induced apoptosis in mantle cell lymphoma cells, both alone and in combination with other agents. []
  • Esophageal Squamous Cell Carcinoma (ESCC): ARV-771 disrupted the core regulatory circuitry in ESCC cell lines and inhibited tumor growth in xenograft models. [, ] Synergistic effects were observed when combined with a histone deacetylase (HDAC) inhibitor. [, ]
Future Directions
  • Overcoming Resistance: Further research is needed to understand and overcome potential resistance mechanisms to ARV-771. [, , ] Combining ARV-771 with PROTACs that leverage different E3 ligases could help delay or prevent resistance. []
  • Clinical Development: Further clinical trials are necessary to evaluate the safety and efficacy of ARV-771 in human patients. []
  • Drug Delivery: Investigating novel drug delivery systems, such as nanoparticles, could potentially enhance the efficacy and reduce the toxicity of ARV-771. [, ]
  • Combination Therapies: Identifying optimal combination therapies with ARV-771 and other targeted agents or chemotherapies could improve treatment outcomes. [, , , , , ]

dBET6

    Thal-SNS-032

    • Relevance: Thal-SNS-032 is relevant to ARV-771 because both compounds are heterobifunctional degraders that employ the CRBN E3 ligase system. Examining the resistance mechanisms associated with Thal-SNS-032, particularly those related to CRBN, can provide insights into potential resistance mechanisms that may arise with ARV-771 [].

    MZ-1

      OTX-015

      • Relevance: OTX-015 serves as a direct comparator to ARV-771 in multiple studies. Both compounds target BET proteins, but through different mechanisms: OTX-015 inhibits their function, while ARV-771 induces their degradation. Comparing their efficacy and cellular responses helps elucidate the advantages of targeted protein degradation over traditional inhibition [, , , ].

      JQ1

      • Relevance: JQ1, like OTX-015, functions as a BET inhibitor and is frequently used in research to compare and contrast the effects of BET inhibition versus BET degradation mediated by ARV-771. JQ1's well-characterized activity profile aids in understanding the distinct phenotypic outcomes and potential therapeutic advantages of ARV-771 [, ].

      ARV-825

      • Relevance: ARV-825 shares its BET protein target with ARV-771, but they differ in their E3 ligase recruitment strategy. ARV-825 utilizes CRBN, whereas ARV-771 utilizes VHL. This difference in E3 ligase engagement potentially leads to differences in their degradation kinetics, selectivity profiles, and resistance mechanisms. Additionally, ARV-825 is noted as a predecessor to ARV-771, with ARV-771 often demonstrating superior pharmacological properties [, , , ].

      MS99

      • Relevance: MS99, like ARV-771, utilizes the VHL E3 ubiquitin ligase for targeted protein degradation. The difference lies in their target proteins. Understanding the effectiveness and potential limitations of MS99 in degrading ALK can provide comparative insights into the degradation capabilities of ARV-771 against its target, BET proteins [].

      Properties

      CAS Number

      1949837-12-0

      Product Name

      ARV-771

      IUPAC Name

      (2S,4R)-1-[(2S)-2-[[2-[3-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide

      Molecular Formula

      C50H63N9O7S2

      Molecular Weight

      966.23

      InChI

      InChI=1S/C49H60ClN9O7S2/c1-27-30(4)68-48-41(27)42(33-14-16-35(50)17-15-33)54-37(45-57-56-31(5)59(45)48)23-39(61)51-18-21-65-19-9-20-66-25-40(62)55-44(49(6,7)8)47(64)58-24-36(60)22-38(58)46(63)53-28(2)32-10-12-34(13-11-32)43-29(3)52-26-67-43/h10-17,26,28,36-38,44,60H,9,18-25H2,1-8H3,(H,51,61)(H,53,63)(H,55,62)/t28-,36+,37-,38-,44+/m0/s1

      InChI Key

      HJGNHEQIOZDQRW-VZRXUJQISA-N

      SMILES

      CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NC(C)C5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)C7=CC=C(C=C7)Cl)C

      Solubility

      Soluble in DMSO

      Synonyms

      ARV-771; ARV 771; ARV771.

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.